molecular formula C22H23NO B2919020 1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone CAS No. 400076-11-1

1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone

Cat. No. B2919020
CAS RN: 400076-11-1
M. Wt: 317.432
InChI Key: VGBCMDNZHWLFBC-UHFFFAOYSA-N
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Description

The compound “1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a heterocyclic compound containing nitrogen. The molecule also has a phenyl group (a ring of 6 carbon atoms, similar to benzene) and a tert-butyl group (a carbon atom attached to three methyl groups). The benzyl group indicates a phenyl ring attached to a methylene (-CH2-) group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridinone ring, the attachment of the phenyl group, and the attachment of the tert-butyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridinone ring, phenyl group, and tert-butyl group would each contribute to the overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridinone ring, phenyl group, and tert-butyl group could each potentially participate in reactions. For example, the pyridinone ring might undergo reactions involving the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Chemical Synthesis and Material Applications

Research on compounds with tert-butyl, benzyl, and pyridinone groups often focuses on their synthesis, structural characterization, and potential as building blocks for complex materials. For example, studies on sterically encumbered systems for two low-coordinate phosphorus centers explore the use of tert-butylphenyl groups in creating materials with unique electronic properties. These compounds are critical in developing advanced materials with potential applications in electronics, catalysis, and photonics. Such research underscores the importance of sterically bulky substituents in designing novel materials with tailored properties (Shah et al., 2000).

Catalysis and Organic Transformations

Pyridinone derivatives and related compounds also play a crucial role in catalysis. Research on palladium and iridium complexes, for instance, highlights the utility of pyridine-based ligands in facilitating C-H activation, a fundamental reaction in organic synthesis. Such studies reveal the mechanisms through which metal complexes can selectively activate C-H bonds, paving the way for more efficient and selective synthesis of complex organic molecules. This research has profound implications for pharmaceutical synthesis, fine chemical production, and the development of new catalytic processes (Ben-Ari et al., 2003).

Biological and Pharmaceutical Research

While the search excluded direct applications in drug use and dosage, as well as side effects, the structural motifs found in 1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone are common in molecules of pharmaceutical interest. Research in this area often investigates the biological activity of such compounds, exploring their potential as therapeutic agents or as leads for drug development. Studies on the genotoxic effects of related chemical compounds, for example, contribute to our understanding of their safety profiles and mechanisms of action, which is crucial for developing new drugs (Chen et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. If this compound is used as a drug, for example, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound could include further studies of its synthesis, reactions, and potential applications. For example, if this compound has interesting biological activity, it could be studied as a potential drug .

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-6-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-22(2,3)19-14-12-17(13-15-19)16-23-20(10-7-11-21(23)24)18-8-5-4-6-9-18/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBCMDNZHWLFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone

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